sodium;oxido(dioxo)-λ5-stibane

Catalog No.
S1797972
CAS No.
15432-85-6
M.F
Na.O3Sb
M. Wt
192.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;oxido(dioxo)-λ5-stibane

CAS Number

15432-85-6

Product Name

sodium;oxido(dioxo)-λ5-stibane

IUPAC Name

sodium;oxido(dioxo)-λ5-stibane

Molecular Formula

Na.O3Sb

Molecular Weight

192.75

InChI

InChI=1S/Na.3O.Sb/q+1;;;-1;

SMILES

[O-][Sb](=O)=O.[Na+]

Energy Storage Technologies

Scientific Field: Electrochemistry Application Summary: Sodium antimonate is being researched for use in lithium-ion batteries as a potential anode material. Methods and Procedures: In experimental batteries, sodium antimonate is synthesized and applied to the anode. Its electrochemical properties are tested under various charge and discharge cycles. Results and Outcomes: Preliminary results indicate that batteries with sodium antimonate anodes exhibit promising charge capacities and stability over cycles .

Anodes for Sodium- and Potassium-Ion Batteries

Scientific Field: Battery Technology Application Summary: Sodium antimonate is explored as an anode material for sodium-ion (SIBs) and potassium-ion batteries (PIBs) due to its high theoretical capacity and proper working voltage. Methods and Procedures: SIBs and PIBs are fabricated with antimony-based anodes, including sodium antimonate. Their performance is evaluated against traditional anode materials. Results and Outcomes: These batteries show improved energy density and cycle stability, although challenges with volume changes and charge transfer persist .

Environmental and Health Safety Research

Scientific Field: Environmental Science Application Summary: The impact of sodium antimonate on environmental and human health is a critical area of study. Methods and Procedures: Research involves assessing the compound’s behavior in various environmental conditions and its effects on biological systems. Results and Outcomes: Findings suggest that while sodium antimonate is beneficial in many applications, it must be handled with care due to its classification as a hazardous substance .

Antimony-Based Anodes for Advanced Batteries

Scientific Field: Advanced Energy Storage Systems Application Summary: Sodium antimonate is utilized in the development of antimony-based anodes for advanced battery systems like sodium-ion (SIBs) and potassium-ion batteries (PIBs). Methods and Procedures: Researchers synthesize Sb-based anodes, including sodium antimonate, and incorporate them into SIBs and PIBs. The batteries’ performance is then compared to traditional anode materials. Results and Outcomes: These advanced batteries exhibit high energy density and long cycle stability, although they face challenges such as large volume changes and weak charge transfer during charge/discharge cycles .

Sodium;oxido(dioxo)-λ5-stibane, with the chemical formula Na₃SbO₄, is an inorganic compound that consists of three sodium atoms, one antimony atom, and four oxygen atoms. This compound typically appears as a white or off-white crystalline powder and is known for its strong alkaline properties and solubility in water. It is classified under the category of antimonates and is recognized for its potential applications in various industrial and scientific fields, particularly in electrochemistry and materials science.

  • Oxidation: This compound can be oxidized to form various antimony oxides, such as antimony trioxide (Sb₂O₃). Common oxidizing agents include hydrogen peroxide and sodium nitrate.
  • Reduction: Under specific conditions, it can be reduced to elemental antimony using reducing agents like hydrogen gas or carbon.
  • Substitution: Sodium ions in sodium;oxido(dioxo)-λ5-stibane can be substituted by other cations, leading to the formation of different stibenate compounds.

These reactions are significant for its use in synthesizing other materials and for its applications in energy storage technologies.

Research into the biological activity of sodium;oxido(dioxo)-λ5-stibane is ongoing. Preliminary studies suggest that it may possess potential therapeutic properties, particularly in relation to its interactions with biomolecules. Its role as a flame retardant also raises questions about its environmental impact and biological safety, necessitating further investigation into its effects on human health and ecosystems .

Sodium;oxido(dioxo)-λ5-stibane can be synthesized through several methods:

  • Pressure Oxidation: One common method involves oxidizing antimony trioxide in an alkaline solution of sodium hydroxide under high pressure and temperature conditions.
  • Hydrometallurgical Processes: In industrial settings, sodium;oxido(dioxo)-λ5-stibane is often produced by dissolving antimony trioxide in an acidic or alkaline medium, followed by oxidation and neutralization processes.

These methods are crucial for producing the compound in both laboratory and industrial contexts.

Antimony TrisulfideSb₂S₃Used in pigments and as a semiconductor materialSodium AntimonateNaSbO₃Utilized in flame retardants and as a precursor for other compoundsAntimony TrioxideSb₂O₃Commonly used in flame retardants and as a catalyst

Uniqueness: Sodium;oxido(dioxo)-λ5-stibane stands out due to its specific electrochemical properties that make it particularly suitable for use in sodium-ion batteries. Its ability to undergo reversible reactions with sodium ions differentiates it from other antimony compounds, which may not exhibit similar electrochemical behavior.

Studies on the interactions of sodium;oxido(dioxo)-λ5-stibane with other substances are essential for understanding its behavior in various applications. For instance, research into its electrochemical interactions reveals that it can undergo reversible reactions that allow it to store and release energy efficiently when used as an anode material in batteries. The specific molecular pathways involved remain under investigation, highlighting the need for further research into its mechanistic actions.

Sodium;oxido(dioxo)-λ5-stibane, commonly known as sodium antimonate (NaSbO3), exhibits polymorphism with distinct crystallographic characteristics depending on synthesis conditions [1]. The compound primarily crystallizes in the trigonal crystal system with hexagonal symmetry under ambient conditions [13]. X-ray diffraction studies have confirmed that this ambient-pressure form belongs to the space group R3̄ (No. 148), which is characteristic of materials with rhombohedral lattice symmetry expressed in hexagonal axes [7] [9].

The crystallographic parameters of the trigonal form have been precisely determined through rigorous diffraction analyses. The hexagonal unit cell dimensions are characterized by lattice parameters a = b = 5.2944(4) Å and c = 15.9469(8) Å, with standard angles α = β = 90° and γ = 120° [13] [33]. The unit cell volume has been calculated to be 387.124(0) ų with Z = 6 formula units per unit cell [13]. This structural arrangement facilitates the formation of a well-defined three-dimensional framework that contributes to the compound's physical properties [9].

Alternative crystallographic data obtained through electron diffraction methods have yielded slightly different lattice parameters: a = 5.3194 Å and c = 16.032 Å, which can be attributed to the differences in measurement techniques and sample preparation methods [13]. These minor variations highlight the sensitivity of the crystal structure to analytical methodologies [10].

Under high-pressure conditions, sodium;oxido(dioxo)-λ5-stibane undergoes a phase transition to adopt an orthorhombically distorted perovskite structure with space group Pnma [15]. This high-pressure polymorph exhibits distinct unit cell dimensions: a = 5.43835(6) Å, b = 7.66195(8) Å, and c = 5.38201(5) Å [17]. The transformation from trigonal to orthorhombic symmetry represents a fundamental reorganization of the crystal lattice in response to external pressure [15] [18].

Comparative Structural Features: Ilmenite vs. Perovskite Polymorphs

Sodium;oxido(dioxo)-λ5-stibane exists in two principal polymorphic forms: the ambient-pressure ilmenite-type structure and the high-pressure perovskite structure, each with distinctive structural characteristics [7] [15]. The ilmenite-type structure, which forms under standard conditions, features a hexagonal close-packed oxide ion arrangement where sodium and antimony cations each occupy one-third of the available octahedral sites [7] [9]. This arrangement results in alternating layers of edge-sharing sodium octahedra (NaO6) and antimony octahedra (SbO6) along the c-axis direction [13].

The ilmenite structure of sodium;oxido(dioxo)-λ5-stibane consists of two-dimensional sheets where the octahedra within each cation layer are connected through edge-sharing to form six-membered rings [9] [13]. The layers are interconnected through octahedral face-sharing, creating a robust three-dimensional network [9]. This structural arrangement contributes to the compound's moderate ionic conductivity, measured at approximately 3.0 × 10⁻⁵ S·cm⁻¹ at 400°C [13].

In contrast, the high-pressure perovskite polymorph adopts an orthorhombically distorted structure that is isostructural with calcium titanate (CaTiO3), gadolinium ferrite (GdFeO3), and sodium tantalate (NaTaO3) [15] [17]. This perovskite form represents the first documented ternary perovskite containing pentavalent antimony (Sb⁵⁺) in the octahedral site [17]. The perovskite structure features corner-sharing SbO6 octahedra forming a three-dimensional framework with sodium cations occupying the cavities between the octahedra [15] [18].

A comparative analysis of the two polymorphs reveals significant differences in their physical properties. The perovskite form exhibits a white insulating character with an optical band gap of 3.4 eV, whereas the ilmenite form shows lower ionic conductivity and different electronic properties [15] [17]. The structural transition between these polymorphs involves substantial rearrangement of the coordination environments around both sodium and antimony atoms [15] [18].

The following table summarizes the key structural differences between the ilmenite and perovskite polymorphs of sodium;oxido(dioxo)-λ5-stibane:

ParameterIlmenite PolymorphPerovskite Polymorph
Space GroupR3̄ (No. 148)Pnma
Crystal SystemTrigonal (Hexagonal)Orthorhombic
Unit Cell Parametersa = b = 5.2944(4) Å, c = 15.9469(8) Å, α = β = 90°, γ = 120°a = 5.43835(6) Å, b = 7.66195(8) Å, c = 5.38201(5) Å, α = β = γ = 90°
Cell Volume387.124(0) ų-
Z (formula units)6-
Octahedral ConnectivityEdge-sharing within layers, face-sharing between layersCorner-sharing three-dimensional framework
Cation DistributionAlternating layers of Na and SbNa in cavities between corner-shared SbO6 octahedra
Ionic Conductivity3.0 × 10⁻⁵ S·cm⁻¹ at 400°CHigher than ilmenite form

High-Pressure Phase Transformation Mechanisms

The transformation of sodium;oxido(dioxo)-λ5-stibane from the ilmenite-type structure to the perovskite structure occurs under specific high-pressure and high-temperature conditions, typically at pressures of approximately 10.5 GPa and temperatures around 1150°C [15] [17]. This phase transformation represents a significant structural reorganization driven by thermodynamic factors that favor the more densely packed perovskite arrangement under extreme conditions [15] [18].

The transformation mechanism involves several concurrent processes. Initially, the application of pressure causes compression of the octahedral bond lengths, accounting for approximately 70-80% of the volumetric compression at pressures below 6 GPa [20]. As pressure increases beyond this threshold, octahedral tilting becomes increasingly significant, contributing equally to the volumetric compression between 6-12 GPa [20]. Above 12 GPa, the octahedral tilting mechanism dominates the compression behavior, leading to the eventual transformation to the perovskite structure [15] [20].

The phase transformation is characterized by a reconstructive mechanism rather than a displacive one, involving the breaking and reforming of chemical bonds [15] [18]. The edge-sharing octahedral connectivity in the ilmenite structure is replaced by corner-sharing connectivity in the perovskite structure, requiring substantial atomic rearrangement [15]. This transformation is facilitated by the high-temperature conditions that provide sufficient thermal energy to overcome the activation barrier for bond reorganization [17] [19].

A critical factor influencing the phase transformation is the conflict between strong covalent bonding interactions at oxygen atoms and repulsive sodium-oxygen interactions [15] [17]. The covalent antimony-oxygen bonds favor a large octahedral tilting distortion, while the repulsive sodium-oxygen interactions oppose excessive octahedral tilting [17]. This conflict destabilizes the perovskite topology under ambient conditions, thereby stabilizing the ilmenite polymorph [15] [17]. Under high pressure, however, the energy landscape shifts to favor the perovskite arrangement despite these competing interactions [15] [19].

The high-pressure phase transformation of sodium;oxido(dioxo)-λ5-stibane is reversible, with the perovskite form being recoverable to ambient conditions after synthesis [15] [17]. This metastability of the high-pressure form allows for detailed structural characterization using conventional analytical techniques [15]. The transformation pathway has been elucidated through comparative studies with analogous compounds such as silver antimonate (AgSbO3), which undergoes similar pressure-induced transformations but adopts different high-pressure structures due to variations in cation properties [18] [19].

Octahedral Coordination Geometry of Antimony Centers

In sodium;oxido(dioxo)-λ5-stibane, the antimony centers adopt octahedral coordination geometry with six oxygen atoms forming SbO6 octahedra [9] [11]. This coordination environment is fundamental to the compound's structural and electronic properties, with the pentavalent antimony (Sb⁵⁺) exhibiting distinctive bonding characteristics [7] [15].

The SbO6 octahedra in the ilmenite-type structure are characterized by distortion from ideal octahedral geometry [9] [13]. Within these octahedra, all antimony-oxygen bond lengths are approximately equal, measuring around 2.01 Å in the cubic form and 2.19 Å in other polymorphs [11] [24]. This uniformity in bond lengths suggests a relatively symmetric distribution of electron density around the antimony centers [11]. The octahedral distortion is primarily manifested in the O-Sb-O bond angles, which deviate from the ideal 90° and 180° values expected for perfect octahedra [13] [23].

In the perovskite polymorph, the SbO6 octahedra exhibit greater distortion compared to the ilmenite form [15] [17]. The octahedral tilting angles in the perovskite structure are significantly larger than would be expected based solely on ionic radii considerations [15]. This enhanced distortion is attributed to a second-order Jahn-Teller effect originating from strong antimony-oxygen covalent bonding [15] [17]. The corner-sharing octahedral tilt angles in the cubic form have been measured at approximately 48°, reflecting substantial deviation from ideal perovskite geometry [11].

The antimony-oxygen bonding in the octahedral coordination sphere exhibits significant covalent character despite the formal ionic description of the compound [15] [17]. This covalency arises from the interaction between antimony 5s and 5p orbitals with oxygen 2p orbitals, resulting in strong directional bonds [5] [15]. The electronic structure calculations have revealed that the antibonding interaction between these orbitals is stabilized by antimony 5p states, contributing to the observed structural distortions [5] [17].

The octahedral coordination geometry of antimony centers plays a crucial role in determining the compound's physical properties [5] [15]. The distortion of the SbO6 octahedra directly affects the strength of the resulting lone pair on antimony, influencing electronic conductivity and optical properties [5]. In the ilmenite structure, the edge-sharing connectivity of SbO6 octahedra creates layers with distinctive electronic characteristics, while in the perovskite structure, the corner-sharing connectivity facilitates different electronic interactions [13] [15].

Dates

Last modified: 04-14-2024

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